molecular formula C22H10Br4INO6 B1210848 Iodoacetamidoeosin CAS No. 69414-31-9

Iodoacetamidoeosin

Cat. No.: B1210848
CAS No.: 69414-31-9
M. Wt: 830.8 g/mol
InChI Key: BJEVMXQIEZQIHC-UHFFFAOYSA-N
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Description

Iodoacetamidoeosin is a chemical compound known for its ability to bind to proteins and nucleic acids. This unique property makes it a valuable tool in various scientific research fields, including biochemistry, molecular biology, and pharmacology. The compound is particularly useful in studies involving protein characterization and peptide mapping due to its alkylating nature.

Chemical Reactions Analysis

Iodoacetamidoeosin undergoes several types of chemical reactions, primarily due to its alkylating nature. The compound can participate in:

    Substitution Reactions: It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.

    Oxidation and Reduction Reactions: While specific details on these reactions are limited, the presence of iodine in the compound suggests potential reactivity under oxidative or reductive conditions.

    Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol and β-mercaptoethanol, which are used to prepare proteins for alkylation.

Scientific Research Applications

Iodoacetamidoeosin has significant implications in various areas of research:

    Biochemistry: It is used for protein characterization and peptide mapping, helping to identify and quantify cysteine residues in proteins.

    Molecular Biology: The compound is employed in studies involving nucleic acids, where it can bind to DNA and RNA, facilitating various analytical techniques.

    Pharmacology: this compound is used in drug development and testing, particularly in studies involving protein-drug interactions.

    Industry: The compound’s ability to bind to proteins makes it useful in the development of biosensors and diagnostic tools.

Mechanism of Action

The primary mechanism of action of Iodoacetamidoeosin involves the alkylation of thiol groups in proteins. This reaction prevents the formation of disulfide bonds, thereby stabilizing the protein structure for further analysis . The compound targets cysteine residues in proteins, leading to the formation of stable thioether bonds. This mechanism is particularly useful in protein mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Iodoacetamidoeosin can be compared with other alkylating agents such as:

    Iodoacetamide: Similar in structure and function, iodoacetamide is also used for protein alkylation but lacks the eosin moiety, which provides additional binding properties.

    Chloroacetamide: Another alkylating agent, chloroacetamide is less reactive than this compound but is used in similar applications.

    Bromoacetamide: This compound is more reactive than chloroacetamide but less so than this compound, making it suitable for specific alkylation reactions.

The uniqueness of this compound lies in its combination of the eosin moiety with the alkylating properties of iodoacetamide, providing enhanced binding capabilities and making it a versatile tool in scientific research.

Properties

IUPAC Name

2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEVMXQIEZQIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Br4INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219570
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69414-31-9
Record name Iodoacetamidoeosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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